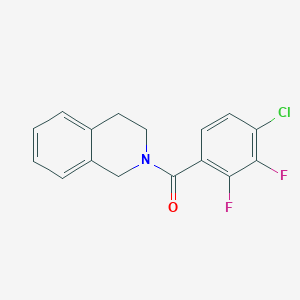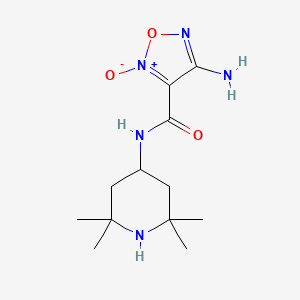![molecular formula C17H12ClN3OS3 B11488938 1-(2-chloro-10H-phenothiazin-10-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11488938.png)
1-(2-chloro-10H-phenothiazin-10-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-10H-phenothiazin-10-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is a complex organic compound that belongs to the phenothiazine and thiadiazole families. This compound is characterized by its unique structure, which combines a phenothiazine core with a thiadiazole moiety, linked via a sulfanyl ethanone bridge. It is of interest in various fields due to its potential pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-10H-phenothiazin-10-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Chlorination: The phenothiazine is then chlorinated to introduce the chlorine atom at the 2-position.
Thiadiazole Synthesis: The thiadiazole ring is synthesized separately, often starting from thiosemicarbazide and acetic anhydride.
Coupling Reaction: The final step involves coupling the chlorinated phenothiazine with the thiadiazole derivative using a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-10H-phenothiazin-10-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the phenothiazine core.
Substitution: The chlorine atom on the phenothiazine can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the thiadiazole or phenothiazine.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
1-(2-chloro-10H-phenothiazin-10-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology due to the phenothiazine core.
Mechanism of Action
The mechanism of action of 1-(2-chloro-10H-phenothiazin-10-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is not fully understood but is believed to involve:
Molecular Targets: The phenothiazine core may interact with dopamine receptors, while the thiadiazole moiety could target enzymes or other proteins.
Pathways Involved: Potential pathways include modulation of neurotransmitter systems, inhibition of microbial enzymes, or disruption of cellular processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Thioridazine: Similar structure with therapeutic applications in psychiatry.
Methdilazine: A phenothiazine derivative with antihistamine properties.
Uniqueness
1-(2-chloro-10H-phenothiazin-10-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is unique due to the combination of the phenothiazine and thiadiazole moieties, which may confer distinct pharmacological properties not seen in other phenothiazine derivatives. This dual functionality could make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H12ClN3OS3 |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C17H12ClN3OS3/c1-10-19-20-17(24-10)23-9-16(22)21-12-4-2-3-5-14(12)25-15-7-6-11(18)8-13(15)21/h2-8H,9H2,1H3 |
InChI Key |
WNMPNMNTEVRQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(5-Bromo-2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]ethanone](/img/structure/B11488863.png)
![Methyl 2-benzyl-7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1,3-benzoxazole-5-carboxylate](/img/structure/B11488867.png)
![7-Morpholino-9-oxo-6,8-diazaspiro[4.5]dec-7-en-10-yl cyanide](/img/structure/B11488870.png)
![methyl 4-[(furan-2-ylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11488874.png)
![4-{[1-(hydroxymethyl)propyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B11488878.png)
![2-[4-Amino-6-(diethylamino)-1,3,5-triazin-2-yl]-2-methylhydrazinecarboxamide](/img/structure/B11488886.png)
![6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfonyl)phenyl]hexanamide](/img/structure/B11488897.png)

![Ethyl 3-(4-methoxyphenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate](/img/structure/B11488914.png)
![N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-methoxybenzamide](/img/structure/B11488919.png)
![4-cyano-N-(4-fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11488932.png)
![Cyclopenta[c]pyrazole-1-acetamide, 1,4,5,6-tetrahydro-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-3-(trifluoromethyl)-](/img/structure/B11488939.png)
![2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B11488943.png)
